Asterin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

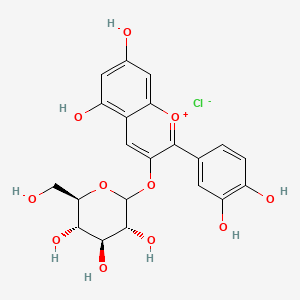

(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNONATNXDQJF-NAQCLLOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Asterin (Astin C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin, more specifically known as Astin C, is a naturally occurring cyclopeptide with significant therapeutic potential, primarily attributed to its potent and specific inhibition of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the chemical structure of Astin C, its physicochemical properties, and its mechanism of action. Detailed, representative experimental protocols for its synthesis, isolation, and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus and has also been found to be produced by its endophytic fungus, Cyanodermella asteris. Its unique structure, containing a dichlorinated proline residue, is crucial for its biological activity.

Table 1: Chemical and Physical Properties of Astin C [1][2]

| Property | Value |

| Molecular Formula | C₂₅H₃₃Cl₂N₅O₆ |

| Molecular Weight | 570.5 g/mol |

| CAS Number | 148057-23-2 |

| IUPAC Name | (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

| Synonyms | This compound, Astin C |

| Appearance | Off-white to yellow solid |

Spectroscopic Data (Theoretical)

Table 2: Predicted ¹H NMR Chemical Shifts for Astin C

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.2 - 7.5 |

| Amide-NH | 7.0 - 8.5 |

| α-H (Amino Acid Residues) | 3.5 - 5.0 |

| β, γ, δ-H (Amino Acid Side Chains) | 0.8 - 4.0 |

| CH₂Cl, CHCl | 3.8 - 4.5 |

| CH₂OH | 3.5 - 3.8 |

| CH₂CH₃ | 1.2 - 1.5 (quartet) |

| CH₂CH₃ | 0.8 - 1.0 (triplet) |

Note: Predicted shifts are based on standard chemical shift tables for amino acid residues and the influence of the cyclic structure and substituents.[3][4]

Table 3: Predicted ¹³C NMR Chemical Shifts for Astin C

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 175 |

| Aromatic-C | 125 - 140 |

| α-C (Amino Acid Residues) | 50 - 65 |

| Side Chain-C | 15 - 70 |

| C-Cl | 60 - 70 |

| C-OH | 60 - 68 |

| CH₂CH₃ | 20 - 30 |

| CH₂CH₃ | 10 - 15 |

Note: Predicted shifts are based on standard chemical shift tables for amino acid residues and the influence of the cyclic structure and substituents.[5][6][7]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of Astin C.

Table 4: High-Resolution Mass Spectrometry Data for Astin C [1][2]

| Ion | Calculated m/z |

| [M+H]⁺ | 570.1882 |

| [M+Na]⁺ | 592.1701 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show sequential losses of amino acid residues and characteristic fragments from the dichlorinated proline moiety, which can be used for structural elucidation.

Biological Activity: Inhibition of the cGAS-STING Pathway

Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a key mediator of the innate immune response to cytosolic DNA.

Mechanism of Action

The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.

Astin C exerts its inhibitory effect by directly binding to the C-terminal domain of STING. This binding event physically blocks the recruitment of IRF3 to the STING signalosome, thereby preventing its phosphorylation and subsequent downstream signaling.

Quantitative Biological Data

Several studies have quantified the inhibitory potency of Astin C.

Table 5: In Vitro and In Vivo Activity of Astin C

| Parameter | Cell Line/Model | Value | Reference |

| IC₅₀ (IFN-β mRNA expression) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 µM | [8] |

| IC₅₀ (IFN-β mRNA expression) | Human Fetal Lung Fibroblasts (IMR-90) | 10.83 µM | [8] |

| Binding Affinity (Kd) | STING C-Terminal Domain | 10 µM | [8] |

| Tumor Growth Inhibition | Sarcoma 180 Ascites in ICR mice (5.0 mg/kg) | 45% | [9] |

Experimental Protocols

The following sections provide representative, detailed protocols for the synthesis, isolation, and biological evaluation of Astin C and similar cyclopeptides.

Representative Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyclopeptide

This protocol describes a general method for the manual synthesis of a cyclic peptide using Fmoc/tBu chemistry.[10][11][12][13][14][15][16]

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH) and DIPEA in DCM and add to the resin. Agitate for 1-2 hours.

-

Capping: Add a solution of DCM/methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes to cap any unreacted sites. Wash the resin with DCM and DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, PyBOP, and DIPEA in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the linear sequence.

-

Cleavage of the Linear Peptide: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the linear peptide by reverse-phase HPLC.

-

Cyclization: Dissolve the purified linear peptide in a large volume of DMF containing PyBOP and DIPEA. Stir the solution at room temperature for 24-48 hours.

-

Final Purification: Remove the solvent under vacuum and purify the crude cyclic peptide by reverse-phase HPLC to obtain the final product.

Representative Protocol for Isolation of Cyclopeptides from Fungal Culture

This protocol describes a general method for the extraction and purification of cyclopeptides from a liquid culture of a producing fungus.[8][15][17][18][19]

Materials:

-

Fungal culture broth

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

-

Reverse-phase HPLC column and solvents (acetonitrile, water, TFA)

Procedure:

-

Extraction: After cultivation, separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the desired cyclopeptide.

-

HPLC Purification: Pool the fractions containing the target compound and further purify by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).

-

Lyophilization: Lyophilize the purified fractions to obtain the pure cyclopeptide.

Protocol for Cell-Based cGAS-STING Inhibition Assay (IFN-β Reporter Assay)

This protocol measures the inhibition of the cGAS-STING pathway by quantifying the expression of an IFN-β promoter-driven reporter gene (e.g., Luciferase).[11][13][20][21]

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Plasmids: IFN-β-Luc reporter, pRL-TK (Renilla luciferase control), and expression vectors for human cGAS and STING

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Herring Testis DNA (HT-DNA)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the IFN-β-Luc reporter plasmid, pRL-TK, and expression plasmids for hcGAS and hSTING using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: After 24 hours of transfection, treat the cells with various concentrations of Astin C or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Pathway Stimulation: Stimulate the cGAS-STING pathway by transfecting the cells with HT-DNA.

-

Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of Astin C relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Astin C is a compelling natural product with a well-defined mechanism of action as a specific inhibitor of the cGAS-STING signaling pathway. Its unique chemical structure presents both a challenge and an opportunity for synthetic and medicinal chemists. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of Astin C and its analogs in the treatment of autoimmune diseases and cancer. The development of robust synthetic routes and a deeper understanding of its structure-activity relationships will be crucial for advancing this promising molecule towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Astin C | C25H33Cl2N5O6 | CID 137796970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. youtube.com [youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. 13C Magic angle spinning NMR analysis and quantum chemical modeling of the bathochromic shift of astaxanthin in alpha-crustacyanin, the blue carotenoprotein complex in the carapace of the lobster Homarus gammarus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 11. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. chem.uci.edu [chem.uci.edu]

- 14. bachem.com [bachem.com]

- 15. researchgate.net [researchgate.net]

- 16. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ISOLATION AND IDENTIFICATION OF 9-cis ASTAXANTHIN BY HPLC, FT-IR, AND NMR SPECTRA | Wang | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

An In-depth Technical Guide to the Asterin Compound: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin, a class of cyclic pentapeptides, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound C, the most studied compound in this class. It details the quantitative biological data, in-depth experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The primary molecular target of this compound C has been identified as the Stimulator of Interferon Genes (STING) protein, a central component of the innate immune system. By specifically inhibiting the cGAS-STING pathway, this compound C presents a promising scaffold for the development of novel therapeutics for autoimmune diseases and certain cancers.

Discovery and Origin

Initially, this compound compounds were isolated from the roots of the medicinal plant Aster tataricus, a perennial herb used in traditional Chinese medicine. For a considerable time, it was believed that the plant itself was the producer of these bioactive molecules. However, subsequent research revealed a more complex origin story.

It is now understood that the true source of this compound is not the plant, but rather an endophytic fungus, Cyanodermella asteris, that resides within the plant's tissues.[1] This discovery was a significant breakthrough, as it opened up the possibility of producing this compound through fermentation of the fungus, a more sustainable and scalable method compared to extraction from the plant. This symbiotic relationship highlights the importance of exploring microbial endophytes as a rich source of novel therapeutic compounds.

Key Points:

-

Initial Source: Aster tataricus plant roots.

-

True Producer: The endophytic fungus Cyanodermella asteris.[1]

-

Significance: Enables biotechnological production of this compound, overcoming the limitations of plant extraction.

Chemical Structure

This compound C is a cyclic pentapeptide, meaning it is composed of five amino acids linked in a circular structure. A defining feature of its structure is the presence of a highly unusual amino acid residue: (2α,3α,4α)-3,4-dichloro-L-proline. The complete chemical name for this compound is cyclo((R)-3-phenyl-β-alanyl-L-2-aminobutanoyl-(2α,3α,4α)-3,4-dichloro-L-prolyl-L-2-aminobutanoyl-L-seryl).[2]

The molecular formula for this compound is C₂₅H₃₃Cl₂N₅O₆.[3]

Biological Activity and Quantitative Data

This compound C has demonstrated significant biological activity, primarily as an anti-inflammatory and anticancer agent. Its mechanism of action is centered on the inhibition of the cGAS-STING signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound C are a direct result of its ability to suppress the production of type I interferons (IFNs), such as IFN-β, which are key signaling molecules in the innate immune response.

| Assay | Cell Line | IC₅₀ Value (µM) | Reference |

| Inhibition of IFN-β mRNA expression | Mouse Embryonic Fibroblasts (MEFs) | 3.42 ± 0.13 | [4] |

| Inhibition of IFN-β mRNA expression | Human Fetal Lung Fibroblasts (IMR-90) | 10.83 ± 1.88 | [4] |

Anticancer Activity

This compound C has also been shown to possess anticancer properties. In vivo studies have demonstrated its ability to inhibit tumor growth.

| Assay | Animal Model | Treatment | Result | Reference |

| Tumor Growth Inhibition | Male ICR mice with Sarcoma 180 ascites tumor | 5.0 mg/kg; intraperitoneal injection; 5 days | 45% tumor growth inhibition | [5] |

Binding Affinity

The direct interaction of this compound C with its molecular target, STING, has been quantified.

| Assay | Target | K_d Value (nM) | Reference |

| Isothermal Titration Calorimetry (ITC) | STING R232 | 53 | [6] |

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The primary mechanism through which this compound C exerts its biological effects is the specific inhibition of the cGAS-STING signaling pathway.[7] This pathway is a crucial component of the innate immune system, responsible for detecting the presence of cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage.

The cGAS-STING Signaling Cascade:

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.

-

Second Messenger Synthesis: Upon binding DNA, cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its activation.

-

Signal Transduction: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

-

Transcription Factor Activation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Gene Expression: In the nucleus, IRF3 dimers, along with other transcription factors like NF-κB, drive the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

This compound C's Point of Intervention:

This compound C specifically binds to the cGAMP-binding pocket on STING.[8] This competitive binding prevents cGAMP from activating STING. As a result, this compound C effectively blocks the recruitment of IRF3 to the STING signalosome, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory mediators.[7][9]

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound C.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound C on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound C stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound C in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound C.

-

Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound C concentration.

-

Co-Immunoprecipitation (Co-IP) for STING-IRF3 Interaction

This protocol is used to determine if this compound C inhibits the interaction between STING and IRF3.

Materials:

-

HEK293T cells

-

Plasmids encoding Flag-tagged IRF3 and HA-tagged STING

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Flag antibody or Anti-HA antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., TBS-T)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (anti-STING, anti-IRF3)

Protocol:

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids encoding Flag-IRF3 and HA-STING.

-

14 hours post-transfection, treat the cells with DMSO (vehicle control) or this compound C (e.g., 10 µM) for 6 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Flag antibody (to pull down IRF3) or anti-HA antibody (to pull down STING) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-STING and anti-IRF3 antibodies to detect the co-precipitated proteins.

-

Quantitative PCR (qPCR) for IFN-β Gene Expression

This protocol quantifies the effect of this compound C on the expression of the IFNB1 gene.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines

-

This compound C

-

Stimulating agent (e.g., cGAMP, poly(dA:dT))

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Ifnb1 and a housekeeping gene (e.g., Actb)

-

qPCR instrument

Protocol:

-

Cell Treatment:

-

Seed MEFs in 6-well plates and allow them to attach overnight.

-

Pre-treat the cells with DMSO or various concentrations of this compound C for 6 hours.

-

Stimulate the cells with cGAMP or transfect with poly(dA:dT) to activate the STING pathway.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Ifnb1 or the housekeeping gene, and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Ifnb1 and the housekeeping gene in each sample.

-

Calculate the relative expression of Ifnb1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound C-treated samples to the vehicle-treated control.

-

Experimental and Logical Workflows

Experimental Workflow for Identification and Characterization of this compound C as a STING Inhibitor

This workflow illustrates the typical experimental pipeline from a natural product library to the identification and mechanistic characterization of a specific inhibitor.

References

- 1. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Clinical and molecular implications of cGAS/STING signaling in checkpoint inhibitor immunotherapy [frontiersin.org]

- 7. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferon induction by STING requires its translocation to the late endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. data.starklab.org [data.starklab.org]

Mechanism of Action: Inhibition of the cGAS-STING Signaling Pathway

An In-Depth Technical Guide to the Biological Activity of Astin C (Asterin)

Introduction

Astin C, also referred to as this compound, is a naturally occurring cyclopeptide isolated from the medicinal plant Aster tataricus.[1] This molecule has garnered significant attention within the scientific community for its potent and specific biological activities, particularly its roles as an anti-inflammatory and anti-cancer agent.[1][2] The primary mechanism underlying these effects is its function as a specific small-molecule inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][3] Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancers, making Astin C a valuable lead compound for therapeutic development.[3] This guide provides a detailed overview of the molecular mechanism, quantitative activity, and key experimental methodologies related to the biological function of Astin C.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental cellular mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and subsequently triggering an innate immune response.[4][5][6]

The canonical activation of the pathway proceeds as follows:

-

DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by and binds to cGAS.[6]

-

Second Messenger Synthesis: Upon binding DNA, cGAS is activated and catalyzes the synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[5]

-

STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[7] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[7][8]

-

Signalosome Assembly: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8]

-

IRF3 Phosphorylation and Activation: Activated TBK1 phosphorylates the C-terminal tail of STING, creating a docking site for Interferon Regulatory Factor 3 (IRF3).[8] Recruited IRF3 is then phosphorylated by TBK1.[8]

-

Transcriptional Response: Phosphorylated IRF3 forms a dimer, translocates into the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][8]

Astin C exerts its inhibitory effect at a precise step within this cascade. Mechanistic studies have revealed that Astin C specifically blocks the recruitment of IRF3 onto the STING signalosome .[2][3][9] It does not prevent the upstream activation and phosphorylation of TBK1 but disrupts the subsequent recruitment and activation of IRF3.[4] This targeted inhibition prevents the downstream transcriptional activation of interferon-responsive genes, effectively downregulating the inflammatory response triggered by cytosolic DNA.[3]

Quantitative Data Presentation

The inhibitory activity of Astin C has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) for the suppression of interferon-beta (Ifnb) mRNA expression following pathway activation is a key metric.

| Compound | Target Cell Line | Measurement | IC50 Value (μM) | Citation |

| Astin C | Mouse Embryonic Fibroblasts (MEFs) | Inhibition of Ifnb mRNA expression | 3.42 ± 0.13 | [10] |

| Astin C | IMR-90 (Human Fetal Lung Fibroblasts) | Inhibition of Ifnb mRNA expression | 10.83 ± 1.88 | [10] |

Experimental Protocols

The biological activity of Astin C is typically evaluated using a combination of molecular and cellular biology techniques. A foundational method for quantifying the inhibition of the STING pathway is the IFN-β Promoter Luciferase Reporter Assay.

Protocol: IFN-β Promoter Luciferase Reporter Assay

This assay measures the transcriptional activity of the IFN-β promoter, which is downstream of IRF3 activation. A decrease in luciferase signal in the presence of an inhibitor indicates pathway suppression.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[11]

-

Plating: Seed HEK293T cells in a 96-well plate at a density of ~40,000 cells per well and allow them to adhere overnight.[12]

-

Transfection: Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture should include:

-

An IFN-β promoter-driven Firefly Luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc).[7]

-

A constitutively expressed Renilla Luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.[13]

-

Expression plasmids for key pathway components, such as human STING, if not endogenously expressed at sufficient levels.[7]

-

-

Incubation: Allow cells to express the plasmids for 18-24 hours.[13]

2. Compound Treatment and Pathway Stimulation:

-

Pre-treatment: Remove the transfection medium and add fresh medium containing various concentrations of Astin C or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 6 hours).[2]

-

Stimulation: Activate the STING pathway by introducing a stimulus. This can be achieved by:

-

Transfecting a DNA mimic such as ISD (interferon-stimulatory DNA) or poly(dA:dT).[1]

-

Using digitonin (B1670571) to permeabilize the cells and directly deliver cGAMP into the cytosol.[1]

-

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.[13]

3. Lysis and Luminescence Measurement:

-

Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.

-

Luciferase Assay: Use a dual-luciferase assay system. Transfer the cell lysate to an opaque assay plate.

-

Reading: Measure Firefly luciferase activity first, then add the quenching reagent and measure Renilla luciferase activity using a luminometer.[12]

4. Data Analysis:

-

Normalization: For each well, normalize the Firefly luciferase reading by dividing it by the corresponding Renilla luciferase reading.

-

Quantification: Calculate the fold induction relative to the unstimulated, vehicle-treated control. Plot the normalized luciferase activity against the concentration of Astin C to determine the IC50 value.

Complementary Protocol: Co-Immunoprecipitation

To specifically validate that Astin C disrupts the STING-IRF3 interaction, a co-immunoprecipitation (Co-IP) experiment is performed.

-

Methodology: HEK293T cells are transfected with tagged versions of STING (e.g., HA-STING) and IRF3 (e.g., Flag-IRF3).[9] After treatment with Astin C and stimulation of the pathway, cell lysates are prepared. An antibody against one of the tags (e.g., anti-Flag) is used to pull down IRF3 and any interacting proteins. The resulting protein complex is then analyzed by Western blot using an antibody against the other tag (e.g., anti-HA).

-

Expected Result: In vehicle-treated cells, a band for HA-STING will be present after pulling down Flag-IRF3, indicating an interaction. In Astin C-treated cells, this band will be significantly reduced or absent, demonstrating that the compound blocks the STING-IRF3 interaction.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy [frontiersin.org]

- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HSP27 Attenuates cGAS-Mediated IFN-β Signaling through Ubiquitination of cGAS and Promotes PRV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of Action of Asterin (Astin C) in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of action of Asterin, a cyclic peptide also known as Astin C, with a focus on its impact on cellular pathways pertinent to cancer and inflammatory diseases. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades involved.

Executive Summary

Astin C, a cyclopeptide originally isolated from the medicinal plant Aster tataricus, has demonstrated significant anti-inflammatory and anti-cancer properties.[1] Its primary mechanism of action involves the direct inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system. Additionally, Astin C and its synthetic analogues have been shown to induce apoptosis in cancer cells through a caspase-mediated cascade. This dual activity makes Astin C a compelling candidate for further investigation in drug development programs targeting malignancies and autoimmune disorders.

Core Mechanism of Action: Inhibition of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key cellular sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Aberrant activation of this pathway is implicated in various autoimmune diseases and can also play a complex role in the tumor microenvironment.[2][3]

Astin C acts as a specific, small-molecule inhibitor of STING.[4][5] Mechanistically, it binds directly to the C-terminal domain of the STING protein.[6] This binding event physically obstructs the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[4][5] The failure to recruit IRF3 prevents its subsequent phosphorylation by TANK-binding kinase 1 (TBK1) and its dimerization and translocation to the nucleus, ultimately blocking the transcription of type I interferons and other pro-inflammatory cytokines.[4][5]

Secondary Mechanism: Induction of Apoptosis

In addition to its immunomodulatory effects, Astin C and its synthetic analogues have been shown to induce programmed cell death (apoptosis) in cancer cells.[7][8] This pro-apoptotic activity is mediated through the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.

Studies have demonstrated that treatment of human papillary thyroid carcinoma cells with a cyclic astin analogue leads to the sequential activation of caspase-8, caspase-9, and caspase-3.[7][8] Caspase-8 is an initiator caspase typically associated with the extrinsic apoptosis pathway, while caspase-9 is the initiator caspase of the intrinsic (mitochondrial) pathway. The activation of both suggests that Astin C may trigger apoptosis through multiple inputs. The convergence on and activation of the executioner caspase-3 leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Astin C's biological activity.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (IFN-β expression) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 ± 0.13 µM | [5] |

| IC50 (IFN-β expression) | Human Fetal Lung Fibroblasts (IMR-90) | 10.83 ± 1.88 µM | [5] |

| Binding Affinity (Kd) | Astin C to STING C-terminal domain (H232) | 2.37 µM | [6] |

| In Vivo Model | Treatment | Outcome | Reference |

| Sarcoma 180 ascites in ICR mice | 5.0 mg/kg Astin C, intraperitoneal injection for 5 days | 45% tumor growth inhibition | [1] |

Experimental Protocols

Detailed, step-by-step protocols are critical for the replication and extension of these findings. While full, unabridged protocols are often found in supplementary materials of publications, this section outlines the core methodologies for the key experiments cited.

Co-Immunoprecipitation for STING-IRF3 Interaction

This assay is used to determine if Astin C disrupts the interaction between STING and IRF3.

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing Flag-tagged IRF3 and HA-tagged STING.

-

Treatment: 14 hours post-transfection, cells are treated with DMSO (vehicle control), 10 µM Astin C, or a negative control compound for 6 hours.

-

Cell Lysis: Cells are harvested and lysed in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates are incubated with an anti-Flag antibody to pull down Flag-IRF3 and any interacting proteins. Protein A/G agarose (B213101) beads are used to capture the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specific binding proteins.

-

Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with anti-HA (to detect co-precipitated STING) and anti-Flag (to confirm IRF3 pulldown) antibodies. A reduction in the HA-STING signal in the Astin C-treated sample compared to the control indicates inhibition of the interaction.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of caspases in cell lysates.

-

Cell Treatment: Induce apoptosis in the target cell line (e.g., NPA human papillary thyroid carcinoma cells) by treating with the desired concentration of the Astin C analogue. Include an untreated control.

-

Cell Lysis: After the desired incubation period, harvest and lyse the cells in a chilled cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of p-nitroanilide (pNA) released is proportional to the caspase activity.

Apoptosis Detection by Hoechst Staining

This fluorescence microscopy-based assay visualizes the nuclear morphology changes characteristic of apoptosis.

-

Cell Culture and Treatment: Plate cells on glass coverslips and treat with the Astin C analogue for the desired time (e.g., 24 and 48 hours).

-

Staining: Wash the cells with PBS and stain with Hoechst 33258 or 33342, a DNA-binding fluorescent dye, for 10-15 minutes at 37°C.

-

Washing: Wash the cells again with PBS to remove excess dye.

-

Fixation (Optional but recommended for morphology): Fix the cells with 4% paraformaldehyde.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed, brightly stained, and often fragmented nuclei compared to the uniformly stained, round nuclei of healthy cells.

Conclusion and Future Directions

This compound (Astin C) presents a dual mechanism of action that is highly relevant for the development of novel therapeutics. Its ability to specifically inhibit the pro-inflammatory cGAS-STING pathway holds promise for the treatment of autoimmune diseases. Concurrently, its capacity to induce caspase-mediated apoptosis in cancer cells provides a rationale for its exploration as an anti-neoplastic agent. Future research should focus on elucidating the precise molecular interactions that trigger the apoptotic pathway, conducting comprehensive in vivo efficacy and safety studies, and exploring the potential for synergistic combinations with other therapeutic agents. The detailed understanding of its mechanisms of action provides a solid foundation for the continued development of this promising natural product.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. mpbio.com [mpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. genscript.com [genscript.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Known Homologs of the Asterin Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asterin family of cyclopeptides, naturally occurring compounds isolated from the medicinal plant Aster tataricus and its endophytic fungus Cyanodermella asteris, has garnered significant attention for its potent anti-inflammatory and antitumor activities. The archetypal member of this family, this compound C, has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the known homologs of the this compound compound, their chemical structures, comparative biological activities, and detailed experimental protocols for their study.

Known Homologs of this compound

The this compound family comprises a series of cyclic pentapeptides, with variations in their amino acid composition. A key feature of many Astins is the presence of a unique dichlorinated proline residue. The known natural homologs include Astin A, B, C, D, E, F, G, I, and J, with further variants such as K, L, M, N, O, and P also having been reported[1].

Chemical Structures

The core structure of the Astin peptides is a cyclic pentapeptide. The variations among the homologs primarily arise from substitutions at different positions of the peptide ring.

-

Astin A: cyclo(-L-Abu-L-Ser-(3R,4R)-Dcp-L-Abu-β-Ala)

-

Astin B: cyclo(-L-Abu-L-Thr-(3R,4R)-Dcp-L-Abu-β-Ala)[2]

-

Astin C: cyclo(-L-Abu-L-Ser-(3R,4R)-Dcp-L-Val-β-Ala)[3]

-

Astin D: Structure not definitively found in the search results.

-

Astin E: Structure not definitively found in the search results.

-

Astin F: Structure not definitively found in the search results.

-

Astin G: Structure not definitively found in the search results.

-

Astin I: Structure not definitively found in the search results.

-

Astin J: An acyclic peptide analog of Astin C[4].

(Note: Dcp denotes the dichlorinated proline residue, and Abu denotes 2-aminobutyric acid.)

Quantitative Data on Biological Activity

The biological activities of this compound homologs have been evaluated in various assays, primarily focusing on their antitumor and immunosuppressive effects. The inhibition of the cGAS-STING pathway is a key mechanism of action for their anti-inflammatory properties.

| Compound | Target/Assay | Cell Line/System | Activity (IC50/Effective Concentration) | Reference |

| Astin C | Immunosuppressive Activity | Mouse Lymph Node Cells | 12.6 ± 3.3 µM | [5] |

| Astin C Analog 2 | Immunosuppressive Activity | Mouse Lymph Node Cells | 38.4 ± 16.2 µM | [5] |

| Astin C Analog 4 | Immunosuppressive Activity | Mouse Lymph Node Cells | 51.8 ± 12.7 µM | [5] |

| Astin C Analog 5 | Immunosuppressive Activity | Mouse Lymph Node Cells | 65.2 ± 15.6 µM | [5] |

| Astin C Analog 8 | Immunosuppressive Activity | Mouse Lymph Node Cells | 61.8 ± 12.4 µM | [5] |

| Astin A | Antitumor Activity | Sarcoma 180 (in vivo) | Not specified | [2] |

| Astin B | Antitumor Activity | Sarcoma 180 (in vivo) | Not specified | [2] |

| Acyclic Astin J analogs | Antileukemic Activity | Leukemia L1210 and P388 cells | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound homologs.

Isolation of Astin Homologs from Aster tataricus

Objective: To isolate and purify Astin cyclopeptides from the roots of Aster tataricus.

Methodology:

-

Extraction:

-

Dried and powdered roots of Aster tataricus are extracted with a suitable solvent, such as methanol (B129727) or a mixture of methanol and chloroform[6][7].

-

The extraction is typically performed at room temperature with stirring for an extended period or through sonication to ensure efficient extraction of the compounds[7].

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297), and water.

-

The ethyl acetate fraction, which is expected to contain the cyclopeptides, is collected and dried.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to a series of chromatographic steps for purification.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the Astin homologs are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase[6].

-

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify and isolate the pure Astin homologs.

-

Synthesis of this compound Homologs (General Solid-Phase Peptide Synthesis Approach)

Objective: To synthesize this compound homologs using solid-phase peptide synthesis (SPPS).

Methodology:

This protocol describes a general approach based on the Fmoc/tBu strategy[8][9][10][11]. The synthesis of the unique dichlorinated proline residue is a critical and specialized step that requires a separate synthetic route before its incorporation into the peptide chain.

-

Resin Preparation:

-

A suitable resin, such as a 2-chlorotrityl chloride resin for C-terminal acid or a Rink amide resin for C-terminal amide, is chosen.

-

The first Fmoc-protected amino acid is loaded onto the resin.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid, including the pre-synthesized dichlorinated proline, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide on the resin.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

These deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Once the linear peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

-

Cyclization:

-

The linear peptide is cyclized in solution under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

A coupling reagent, such as DPPA (diphenylphosphoryl azide) or PyBOP, is used to facilitate the formation of the peptide bond between the N- and C-termini.

-

-

Purification:

-

The crude cyclic peptide is purified by reversed-phase HPLC to obtain the final product.

-

cGAS-STING Pathway Inhibition Assay (HEK-Blue™ ISG Reporter Assay)

Objective: To quantify the inhibitory effect of this compound homologs on the cGAS-STING signaling pathway.

Methodology:

This protocol is adapted for use with HEK-Blue™ ISG cells, which are engineered to report the activation of the IRF pathway (downstream of STING) through the secretion of embryonic alkaline phosphatase (SEAP)[12][13][14].

-

Cell Culture:

-

HEK-Blue™ ISG cells are cultured in DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and selection antibiotics (e.g., Zeocin™).

-

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound homologs for a predetermined period (e.g., 1-2 hours).

-

The STING pathway is then activated by adding a known STING agonist, such as 2'3'-cGAMP.

-

The plate is incubated for a further 24 hours to allow for SEAP expression and secretion.

-

-

Detection:

-

Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

-

QUANTI-Blue™ Solution, a SEAP detection reagent, is added to each well.

-

The plate is incubated at 37°C for a period sufficient to allow for color development (typically 1-3 hours).

-

The absorbance is measured at 620-655 nm using a microplate reader.

-

-

Data Analysis:

-

The IC50 values for each this compound homolog are calculated by plotting the percentage of inhibition of SEAP activity against the log of the compound concentration.

-

Co-Immunoprecipitation of STING and IRF3

Objective: To determine if this compound homologs disrupt the interaction between STING and IRF3.

Methodology:

-

Cell Lysis:

-

Cells (e.g., HEK293T) are treated with a STING agonist in the presence or absence of the this compound homolog.

-

Cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

An antibody specific for STING is added to the pre-cleared lysate and incubated to allow for the formation of antibody-antigen complexes.

-

Protein A/G agarose beads are then added to pull down the antibody-STING complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against both STING and IRF3 to detect the presence of both proteins in the immunoprecipitated complex.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

-

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key innate immune sensing pathway that detects the presence of cytosolic DNA. Upon binding to DNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines. This compound C has been shown to inhibit this pathway by blocking the recruitment of IRF3 to the STING signalosome[15].

Experimental Workflow for Screening this compound Homologs

The following workflow outlines a general procedure for screening and characterizing the biological activity of this compound homologs.

Conclusion

The this compound family of cyclopeptides represents a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and immunology. Their ability to specifically inhibit the cGAS-STING pathway provides a clear mechanism for their anti-inflammatory effects and a valuable tool for studying this important signaling cascade. Further research is warranted to fully characterize all the known homologs, elucidate their structure-activity relationships, and explore their potential for drug development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to advance our understanding of these fascinating molecules.

References

- 1. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astins A and B, antitumor cyclic pentapeptides from Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astin C | C25H33Cl2N5O6 | CID 137796970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure of a new peptide, astin J, from Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aster tataricus extract and its active compounds display a broad spectrum of antiviral activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Five Components in Aster tataricus by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. scispace.com [scispace.com]

- 10. Automated solid-phase synthesis of cyclic peptides bearing a side-chain tail designed for subsequent chemical grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications | MDPI [mdpi.com]

- 12. New antitumour cyclic astin analogues: synthesis, conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. invivogen.com [invivogen.com]

- 14. ibiantech.com [ibiantech.com]

- 15. medchemexpress.com [medchemexpress.com]

The Cyclopeptide Asterin: A Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterin is a cyclic pentapeptide that has garnered significant interest in the scientific community for its potent anti-inflammatory and antitumor activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, with a primary focus on Astin C, a prominent and well-characterized member of the astin family of natural products. The guide also explores the biological activities of the closely related analogue, Astin B, to offer a broader understanding of this class of compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Physicochemical Properties

The astin family of cyclic peptides is primarily isolated from the medicinal plant Aster tataricus or produced by its endophytic fungus, Cyanodermella asteris[1]. The core structure of astins features a macrocyclic peptide backbone, often containing unusual amino acid residues such as 3,4-dichloroproline, which contributes to their biological activity.

Astin C (this compound)

Astin C, also referred to as this compound, is a key representative of this class of compounds. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 148057-23-2 | [2] |

| Molecular Formula | C₂₅H₃₃Cl₂N₅O₆ | [2] |

| Molecular Weight | 570.5 g/mol | [2] |

| IUPAC Name | (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Storage | Long-term storage is recommended at 4°C for up to 6 months. For solutions in DMSO, storage at -20°C for up to two weeks is recommended. | [3][4] |

Table 1: Physicochemical Properties of Astin C (this compound)

Astin B

Astin B is another significant member of the astin family, sharing a similar cyclic peptide structure with Astin C.

| Property | Value | Source |

| CAS Number | 151201-76-2 | MedChemExpress |

| Molecular Formula | C₂₅H₃₃Cl₂N₅O₇ | MedChemExpress |

| Molecular Weight | 586.46 g/mol | MedChemExpress |

| IUPAC Name | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-((S)-1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | MedChemExpress |

| Biological Activity | Induces apoptosis and autophagy in human hepatic L-02 cells. | [5] |

Table 2: Physicochemical Properties of Astin B

Biological Activities and Signaling Pathways

The astin family exhibits a range of biological activities, with Astin C and Astin B demonstrating distinct yet related mechanisms of action.

Astin C: Inhibition of the cGAS-STING Signaling Pathway

Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune response to cytosolic DNA[6][7]. This inhibitory activity underlies its anti-inflammatory and potential anticancer effects.

Mechanism of Action:

Astin C directly binds to the C-terminal domain of the STING (Stimulator of Interferon Genes) protein[6]. This binding event physically blocks the recruitment of the transcription factor IRF3 (Interferon Regulatory Factor 3) to the STING signalosome[6]. Consequently, the downstream signaling cascade that leads to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines is inhibited[6].

Quantitative Biological Data:

| Parameter | Cell Line | Value | Source |

| IC₅₀ (Ifnb expression) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 µM | [8] |

| IC₅₀ (Ifnb expression) | Human Fetal Lung Fibroblasts (IMR-90) | 10.83 µM | [8] |

| Tumor Growth Inhibition | Sarcoma 180 Ascites Tumor (in vivo) | 45% at 5.0 mg/kg | [6] |

Table 3: Biological Activity of Astin C (this compound)

Astin B: Induction of Apoptosis and Autophagy

Astin B has been shown to exert cytotoxic effects, particularly hepatotoxicity, through the induction of apoptosis and autophagy in human normal liver L-02 cells[5][9].

Mechanism of Action:

The cytotoxic activity of Astin B is mediated by a mitochondria/caspase-dependent apoptotic pathway[9]. Treatment with Astin B leads to:

-

Increased Reactive Oxygen Species (ROS): An accumulation of ROS creates oxidative stress within the cells[9].

-

Activation of JNK Signaling: The oxidative stress triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis[9].

-

Mitochondrial Dysfunction: This is characterized by the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol[9].

-

Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis[9].

Concurrently, Astin B also induces autophagy, a cellular self-degradation process, which appears to be a protective mechanism against apoptosis[9].

Quantitative Biological Data:

| Parameter | Cell Line | Concentration Range | Source |

| Cytotoxicity | Human Hepatic L-02 | 0-60 µM | [5] |

Table 4: Biological Activity of Astin B

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of astins.

Isolation and Purification of Astins from Cyanodermella asteris

Astins can be produced and isolated from cultures of the endophytic fungus Cyanodermella asteris.

Protocol Outline:

-

Fungal Culture: C. asteris is cultured in a suitable liquid medium, such as malt (B15192052) extract autolysate (MEA) medium, under controlled conditions (e.g., 22°C, 150 rpm)[10].

-

Extraction: After a sufficient growth period (e.g., 2-4 weeks), the culture medium is extracted with an organic solvent like ethyl acetate[10].

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques for purification. This may involve:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation.

-

High-Performance Liquid Chromatography (HPLC): A C18 column is typically used for the final purification of individual astins (Astin A, B, C, etc.)[10].

-

-

Structure Elucidation: The purity and structure of the isolated astins are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., L-02, cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the astin compound (e.g., 0-60 µM for Astin B) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Treatment: Treat cells with the astin compound as described for the cytotoxicity assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified based on their fluorescence:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of JNK Phosphorylation

This technique is used to detect the activation of the JNK signaling pathway.

Protocol Outline:

-

Cell Lysis: After treatment with the astin compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). A separate blot should be incubated with an antibody for total JNK as a loading control.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the p-JNK band relative to the total JNK band indicates the level of JNK activation.

Conclusion

The cyclic peptides of the astin family, particularly Astin C (this compound) and Astin B, represent a promising class of natural products with significant therapeutic potential. Their distinct mechanisms of action, involving the inhibition of the cGAS-STING pathway and the induction of apoptosis via the ROS-JNK axis, respectively, offer multiple avenues for drug development in the areas of inflammation, autoimmune diseases, and oncology. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the physicochemical properties and biological activities of these intriguing compounds. Further studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astin C | C25H33Cl2N5O6 | CID 137796970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Astin C | CAS:148057-23-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. 379636-10mg | Astin C [148057-23-2] Clinisciences [clinisciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astin C | [dcchemicals.com]

- 9. Astin B, a cyclic pentapeptide from Aster tataricus, induces apoptosis and autophagy in human hepatic L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Asterin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin C, a chlorinated cyclic pentapeptide of fungal origin, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Exhibiting potent anti-tumor and anti-inflammatory properties, its unique structure and mechanism of action warrant a detailed exploration of its synthesis and biosynthesis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound C, centered around the Non-Ribosomal Peptide Synthetase (NRPS) machinery of the endophytic fungus Cyanodermella asteris. Furthermore, it delves into synthetic strategies, including solid-phase peptide synthesis of analogues, and outlines detailed experimental protocols for its isolation and characterization. The guide also elucidates its interaction with the cGAS-STING signaling pathway, a critical component of the innate immune system. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers in the field.

Introduction

This compound C is a natural product first isolated from the plant Aster tataricus, a staple in traditional Chinese medicine. However, recent research has unveiled that the true producer of this compound C is not the plant itself, but rather an endophytic fungus, Cyanodermella asteris, residing within the plant's tissues[1][2][3]. This discovery has opened new avenues for the biotechnological production of this compound C and its derivatives.

Chemically, this compound C is a cyclic pentapeptide with the molecular formula C₂₅H₃₃Cl₂N₅O₆ and a molecular weight of 570.47 g/mol [4][5]. Its structure is characterized by the presence of non-proteinogenic amino acids, most notably a 3,4-dichloroproline residue, which is rare in nature and crucial for its biological activity[1][6].

The therapeutic potential of this compound C lies in its ability to modulate the innate immune system. It has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a key sensor of cytosolic DNA that triggers inflammatory responses[7][8]. By blocking the recruitment of the transcription factor IRF3 to the STING signalosome, this compound C effectively dampens the production of type I interferons and other pro-inflammatory cytokines, making it a promising candidate for the treatment of autoimmune diseases and certain cancers[7][9][10][11].

This guide aims to provide a detailed technical resource on the synthesis, biosynthesis, and biological context of this compound C, catering to the needs of researchers and professionals in drug development.

Biosynthesis of this compound C

The biosynthesis of this compound C is a complex process orchestrated by a multi-modular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS) within the endophytic fungus Cyanodermella asteris[1][2]. This pathway involves the sequential assembly of amino acid precursors and their subsequent modification and cyclization.

The ast Biosynthetic Gene Cluster and the AstN NRPS

The genetic blueprint for this compound biosynthesis is encoded within the ast biosynthetic gene cluster (BGC) in the genome of C. asteris. The cornerstone of this cluster is the gene encoding the NRPS enzyme, AstN, a large, multi-domain protein with a predicted molecular weight of 614 kDa[11][12]. AstN is composed of five distinct modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain[11][12][13].

The general architecture of an NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

While the precise domain organization of each module in AstN is a subject of ongoing research, a proposed model based on in silico analysis suggests the following sequence of amino acid incorporation to form the linear precursor of Astin C.

Proposed Biosynthetic Pathway of this compound C

The biosynthesis of this compound C by the AstN NRPS is proposed to proceed through a series of coordinated enzymatic reactions:

-